![molecular formula C26H20N4O5 B2785063 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1189926-28-0](/img/no-structure.png)

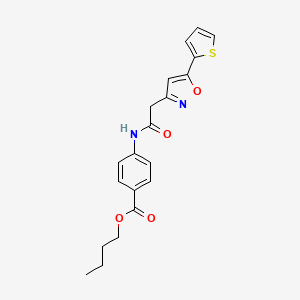

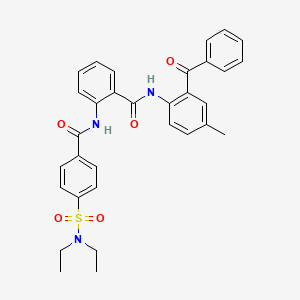

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

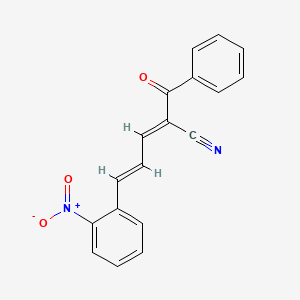

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions and are characterized for their potential application in drug discovery and development. A study detailed a facile route to imidazo[1,2-a]quinolines via a domino reaction, demonstrating the synthesis of imidazoquinoline derivatives with high yield, suggesting the versatility of quinazoline frameworks in synthesizing heterocyclic compounds with potential biological activity (Iminov et al., 2008).

Anticancer Activity

Quinazolinone derivatives have shown significant potential as anticancer agents. Research has synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against cancer cell lines, revealing that some compounds exhibited high cytotoxic activity, indicating the therapeutic potential of quinazolinone derivatives in cancer treatment (Poorirani et al., 2018).

Herbicidal Activity

The synthesis of novel pyrazole-quinazoline-2,4-dione hybrids as 4-hydroxyphenylpyruvate dioxygenase inhibitors highlights the agricultural applications of quinazoline derivatives. These compounds exhibited excellent herbicidal activity, suggesting their potential use in developing new herbicides (He et al., 2020).

Green Synthesis Approaches

Studies have also focused on developing environmentally friendly synthesis methods for quinazoline derivatives. For instance, a green synthesis approach using carbon dioxide for the synthesis of quinazoline-2,4(1H,3H)-diones demonstrates the interest in sustainable chemistry practices within this research field (Patil et al., 2009).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 3,4-dimethylaniline and ethyl acetoacetate. The second intermediate is 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine, which is synthesized from 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product.", "Starting Materials": [ "3,4-dimethylaniline", "ethyl acetoacetate", "3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole", "formaldehyde", "sodium cyanoborohydride", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "- Mix 3,4-dimethylaniline and ethyl acetoacetate in acetic acid and heat the mixture to reflux for 6 hours", "- Cool the mixture and collect the precipitate by filtration", "- Wash the precipitate with diethyl ether and dry it under vacuum to obtain the intermediate", "Step 2: Synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)amine", "- Mix 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole and formaldehyde in water and heat the mixture to reflux for 6 hours", "- Cool the mixture and adjust the pH to 10 using sodium hydroxide", "- Extract the mixture with diethyl ether and dry the organic layer over sodium sulfate", "- Concentrate the organic layer under vacuum to obtain the intermediate", "Step 3: Coupling of the Intermediates", "- Mix the two intermediates in acetic acid and add sodium cyanoborohydride", "- Heat the mixture to reflux for 6 hours", "- Cool the mixture and adjust the pH to 7 using sodium hydroxide", "- Extract the mixture with diethyl ether and dry the organic layer over sodium sulfate", "- Concentrate the organic layer under vacuum to obtain the final product" ] } | |

CAS RN |

1189926-28-0 |

Molecular Formula |

C26H20N4O5 |

Molecular Weight |

468.469 |

IUPAC Name |

1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C26H20N4O5/c1-15-7-9-18(11-16(15)2)30-25(31)19-5-3-4-6-20(19)29(26(30)32)13-23-27-24(28-35-23)17-8-10-21-22(12-17)34-14-33-21/h3-12H,13-14H2,1-2H3 |

InChI Key |

DAELAECPDVWYMC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

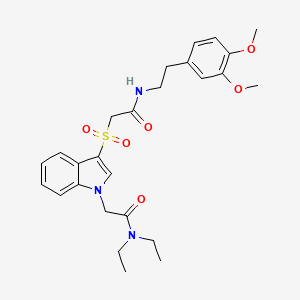

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)

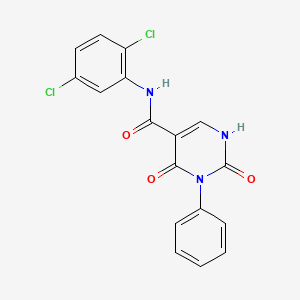

![(2E)-1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2785000.png)

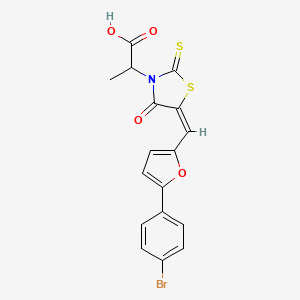

![6-((4-bromobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2785002.png)